Phenylacetic acid mustard

説明

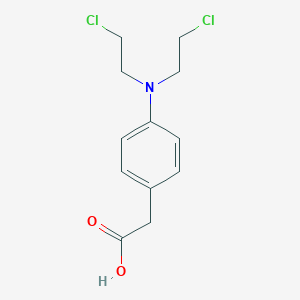

Structure

3D Structure

特性

IUPAC Name |

2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAFMLCWWGDNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146714 | |

| Record name | Phenacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10477-72-2 | |

| Record name | 4-[Bis(2-chloroethyl)amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10477-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010477722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenacil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-BIS(2-CHLOROETHYL)-P-AMINOPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32842A3UZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Phenylacetic Acid Mustard

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid mustard (PAM), the primary active metabolite of the chemotherapeutic agent chlorambucil, is a bifunctional alkylating agent with significant antineoplastic properties.[1][2] This document provides a comprehensive overview of the physicochemical properties of PAM, its mechanism of action, and relevant experimental methodologies. The information is intended to serve as a technical resource for researchers and professionals involved in drug development and cancer research.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid, is a nitrogen mustard derivative of phenylacetic acid.[][4] Its fundamental properties are summarized below.

General Properties

| Property | Value | Source |

| IUPAC Name | 2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid | [][4] |

| Synonyms | 4-[Bis(2-chloroethyl)amino]benzeneacetic Acid, [p-[Bis(2-chloroethyl)amino]phenyl]acetic Acid, Chlorophenacyle | [] |

| CAS Number | 10477-72-2 | [5] |

| Molecular Formula | C₁₂H₁₅Cl₂NO₂ | [5] |

| Molecular Weight | 276.16 g/mol | [4][5] |

| Appearance | Off-White Solid | [6] |

Physicochemical Data

| Property | This compound | Phenylacetic Acid (for reference) | Source |

| Melting Point | Data not available | 76-78 °C | [7][8] |

| Boiling Point | Data not available | 265 °C | [7][8] |

| Aqueous Solubility | Data not available | 1.50 g/100 mL (20 °C) | [9] |

| LogP (calculated) | 2.5977 | 1.41 | [5][10] |

| pKa | Data not available | 4.31 | [10] |

Note: The properties of Phenylacetic Acid are provided for context and should not be used as a direct substitute for the properties of this compound.

Stability and Reactivity

This compound is a reactive molecule due to the presence of the bis(2-chloroethyl)amino group. In aqueous solutions, it undergoes decomposition through an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion intermediate.[11] This intermediate is a potent electrophile that can alkylate various nucleophilic sites on biomolecules.[11] The stability of PAM is noted to be greater in whole plasma as compared to plasma ultrafiltrate.[11]

Mechanism of Action: DNA Alkylation and Signaling Pathways

As a nitrogen mustard, the primary mechanism of action of PAM is the alkylation of DNA.[2] This process disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

DNA Alkylation

The electrophilic aziridinium ion formed from PAM reacts with nucleophilic sites in DNA, with a preference for the N7 position of guanine (B1146940) residues.[2] Being a bifunctional agent, one molecule of PAM can react with two different nucleophilic sites, leading to the formation of both intra-strand and inter-strand DNA cross-links.[2] These cross-links are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for replication and transcription.

DNA Damage Response (DDR) Pathway

The DNA lesions created by PAM trigger a complex cellular signaling network known as the DNA Damage Response (DDR).[12] This pathway aims to repair the damage, but if the damage is too extensive, it can initiate programmed cell death (apoptosis).

Key events in the PAM-induced DDR include:

-

Damage Sensing: DNA lesions are recognized by sensor proteins.

-

Transducer Kinase Activation: This recognition activates key kinases such as ATM (Ataxia Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[12]

-

Effector Protein Activation: These kinases then phosphorylate a multitude of downstream effector proteins, including the tumor suppressor p53 and the histone variant H2AX.[12][13]

-

Cellular Outcomes: The activation of these effectors leads to cell cycle arrest, allowing time for DNA repair. If the damage is irreparable, p53 can trigger apoptosis.[13][14]

References

- 1. utupub.fi [utupub.fi]

- 2. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. chemscene.com [chemscene.com]

- 6. theclinivex.com [theclinivex.com]

- 7. phenyl acetic acid, 103-82-2 [thegoodscentscompany.com]

- 8. Phenylacetic acid | 103-82-2 [chemicalbook.com]

- 9. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 10. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 11. Reactions of 4-bis(2-chloroethyl)aminophenylacetic acid (this compound) in physiological solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The p53 response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Phenylacetic Acid Mustard (PAM): A Technical Guide to its Mechanism of Action in DNA Alkylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid mustard (PAM) is the primary active metabolite of the nitrogen mustard alkylating agent, chlorambucil, a chemotherapy drug used in the treatment of various cancers.[1][2] As a bifunctional alkylating agent, PAM exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the formation of monoadducts and cross-links.[3] This guide provides an in-depth technical overview of the mechanism of action of PAM in DNA alkylation, including its chemical reactivity, the nature of the resulting DNA lesions, and the cellular responses to this form of DNA damage.

Chemical Mechanism of DNA Alkylation

The reactivity of nitrogen mustards like PAM is attributed to the intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive aziridinium (B1262131) ion intermediate. This electrophilic intermediate is then susceptible to nucleophilic attack by various sites on DNA bases.[3]

The primary sites of alkylation by PAM on DNA are:

-

N7 position of guanine: This is the most frequent site of alkylation by nitrogen mustards.[3]

-

N1 position of adenine: PAM also forms a substantial number of adducts at this position.[4]

-

N3 position of cytosine: Alkylation at this site has also been observed.[5]

Being a bifunctional agent, PAM can react a second time, leading to the formation of DNA cross-links. These can be either intrastrand (between two bases on the same DNA strand) or interstrand (between bases on opposite DNA strands). Interstrand cross-links (ICLs) are particularly cytotoxic as they physically prevent the separation of the DNA double helix, thereby blocking essential cellular processes like DNA replication and transcription.[6]

Quantitative Analysis of PAM-DNA Interactions

| Parameter | Value | Cell Line/System | Reference |

| Hydrolysis Rate | Pseudo first-order rate constants | Aqueous solution | [7] |

| kobs (s⁻¹) | Varies with buffer composition | [7] | |

| Cytotoxicity | |||

| IC50 | Not directly available for PAM | ||

| In Vivo Potency (Mice) | |||

| ED15 | 8.0 mg/kg | KHT murine sarcoma | [8] |

| LD50 | 15.9 mg/kg | Mice | [8] |

Table 1: Quantitative Data on this compound Activity

Experimental Protocols

Analysis of PAM-DNA Adducts by HPLC-ESI-MS/MS

This protocol is adapted from methods used for the analysis of chlorambucil-DNA adducts.[9]

Objective: To identify and quantify PAM-DNA monoadducts (N7-guanine, N1-adenine).

Methodology:

-

DNA Isolation: Isolate genomic DNA from cells treated with PAM using standard phenol-chloroform extraction or a commercial DNA isolation kit.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

HPLC Separation:

-

Column: Reversed-phase C18 column (e.g., Waters BEH C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 50% B over 30 minutes.

-

Flow Rate: 0.2 mL/min.

-

-

ESI-MS/MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS Scan Mode: Selected Reaction Monitoring (SRM) for targeted adducts.

-

Transitions to Monitor:

-

N7-PAM-Guanine: Precursor ion -> Product ion (specific m/z to be determined based on PAM's molecular weight).

-

N1-PAM-Adenine: Precursor ion -> Product ion (specific m/z to be determined).

-

-

Instrumentation Parameters: Optimize cone voltage and collision energy for each adduct.[9]

-

Evaluation of Cytotoxicity by Colony Formation Assay

Objective: To determine the dose-dependent cytotoxic effect of PAM on cultured cells.

Methodology:

-

Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of PAM concentrations for a defined period (e.g., 24 hours).

-

Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (containing >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. Plot the log of the surviving fraction against the drug concentration to determine the IC50 value.[10]

Cellular Response to PAM-Induced DNA Damage

The formation of bulky DNA adducts and cross-links by PAM triggers a complex cellular signaling network known as the DNA Damage Response (DDR).

Signaling Pathways

The primary sensors of ICLs are components of the Fanconi Anemia (FA) pathway and the nucleotide excision repair (NER) pathway.[11] The presence of these lesions, particularly during DNA replication, leads to the activation of the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) .[12]

-

ATR is primarily activated by stalled replication forks, a common consequence of ICLs.[12]

-

ATM is activated by DNA double-strand breaks (DSBs), which can arise as intermediates during the repair of ICLs.[13]

Activation of ATM and ATR initiates a signaling cascade that involves the phosphorylation of numerous downstream targets, including the checkpoint kinases Chk1 and Chk2 , and the tumor suppressor protein p53 . This cascade leads to:

-

Cell Cycle Arrest: Halting the cell cycle at the G1/S, S, or G2/M phases to provide time for DNA repair.

-

DNA Repair: Upregulation and recruitment of DNA repair proteins to the site of damage.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death.

The choice between these outcomes is determined by the extent of DNA damage and the cellular context.

References

- 1. [논문]Chlorambucil-Adducts in DNA Analyzed at the Oligonucleotide Level Using HPLC-ESI MS [scienceon.kisti.re.kr]

- 2. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Studies of chlorambucil-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactions of {4-[bis(2-chloroethyl)amino]phenyl}acetic acid (this compound) with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utupub.fi [utupub.fi]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometry analysis of DNA damage and the evaluation of cytotoxicity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. ATM regulates ATR chromatin loading in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Phenylacetic Acid Mustard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid mustard (PAM), the principal active metabolite of the chemotherapeutic agent chlorambucil, is a bifunctional alkylating agent with significant in vitro cytotoxic activity against a range of cancer cell lines. As a nitrogen mustard derivative, PAM exerts its anticancer effects primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the in vitro biological activities of PAM, detailing its mechanism of action, effects on cellular processes, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapies.

Mechanism of Action

This compound is a DNA alkylating agent that covalently binds to cellular macromolecules. Its high reactivity stems from the presence of two chloroethyl groups, which, through intramolecular cyclization, form highly reactive aziridinium (B1262131) ions. These electrophilic intermediates then react with nucleophilic sites on DNA, preferentially at the N7 position of guanine (B1146940) residues.[1] This alkylation can result in several forms of DNA damage, including:

-

Monoadducts: Covalent attachment of a single PAM molecule to a DNA base.

-

Intrastrand cross-links: Linkage of two adjacent bases on the same DNA strand.

-

Interstrand cross-links (ICLs): Covalent linkage of bases on opposite DNA strands, which is the most cytotoxic lesion as it physically prevents DNA strand separation, thereby blocking DNA replication and transcription.

The accumulation of irreparable DNA damage triggers cellular surveillance mechanisms, ultimately leading to the activation of programmed cell death.

Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cellular proliferation.

| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference(s) |

| LoVo | Colorectal Carcinoma | 19 | Not Specified | [2] |

Note: The table will be expanded as more specific IC50 values for this compound across a wider range of cell lines are identified in the literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This compound-Induced Cell Cycle Arrest

By inducing DNA damage, this compound activates cell cycle checkpoints, which are crucial for preventing the propagation of damaged DNA to daughter cells. These checkpoints provide time for the cell to repair the DNA damage. If the damage is too severe to be repaired, the cell is directed towards apoptosis. Nitrogen mustards, including PAM, are known to cause cell cycle arrest, particularly at the G2/M phase.[3][4][5]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2 or M phase of the cell cycle have twice the DNA content of cells in the G0 or G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment: Culture cells with and without this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structure.

-

Staining: Treat the cells with RNase A to degrade RNA, which can also be stained by PI. Then, stain the cells with a solution containing propidium iodide.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is measured.

-

Data Analysis: The data is typically displayed as a histogram of DNA content. Software is used to model the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Allyl isothiocyanate-rich mustard seed powder inhibits bladder cancer growth and muscle invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impaired G2/M cell cycle arrest induces apoptosis in pyruvate carboxylase knockdown MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Phenylacetic Acid Mustard: A Key Metabolite of Chlorambucil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorambucil (B1668637), a nitrogen mustard alkylating agent, has been a cornerstone in the treatment of various hematological malignancies for decades. Its therapeutic efficacy is not solely attributable to the parent drug but also to its major and pharmacologically active metabolite, phenylacetic acid mustard (PAAM). This technical guide provides a comprehensive overview of the discovery of PAAM, detailing the experimental methodologies employed for its identification, characterization, and quantification. This document includes detailed experimental protocols, comparative quantitative data, and visual representations of the metabolic pathway and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Chlorambucil (4-(p-[bis(2-chloroethyl)amino]phenyl)butyric acid) is an orally administered nitrogen mustard derivative that exerts its cytotoxic effects through the alkylation of DNA. Early investigations into its mechanism of action and metabolic fate led to the pivotal discovery of this compound (PAAM) as its principal metabolite. This discovery was significant as PAAM was also found to possess potent cytotoxic activity, contributing substantially to the overall therapeutic effect of chlorambucil. The metabolic conversion of chlorambucil to PAAM occurs primarily in the liver through mitochondrial β-oxidation.[1][2] This guide will delve into the technical aspects of this discovery, providing detailed insights into the scientific processes involved.

Metabolic Pathway of Chlorambucil to this compound

The biotransformation of chlorambucil to this compound is a critical step in its mechanism of action. This metabolic conversion is catalyzed by mitochondrial enzymes.

Caption: Metabolic pathway of Chlorambucil to this compound.

Experimental Protocols

The identification and characterization of this compound as a metabolite of chlorambucil involved a series of meticulous experimental procedures.

In Vitro Metabolism Studies

Objective: To demonstrate the conversion of chlorambucil to this compound using liver subcellular fractions.

Protocol:

-

Preparation of Liver Mitochondria:

-

Rat livers are excised, minced, and homogenized in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 700 x g for 10 minutes) to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 8,000 x g for 15 minutes) to pellet the mitochondria.

-

The mitochondrial pellet is washed with the isolation buffer and re-centrifuged. The final pellet is resuspended in an appropriate buffer for the metabolism assay.

-

-

Incubation Assay:

-

The incubation mixture contains the isolated mitochondria, chlorambucil (at a specified concentration), and necessary cofactors for β-oxidation (e.g., ATP, CoA, NAD+, and MgCl2) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

The reaction is initiated by the addition of chlorambucil and incubated at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.

-

Control incubations are performed without mitochondria or without cofactors to ensure the observed conversion is enzymatic.

-

-

Sample Extraction:

-

The incubation is terminated by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate proteins.

-

The mixture is vortexed and then centrifuged to pellet the precipitated protein.

-

The supernatant, containing the parent drug and its metabolites, is collected and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase for analysis.

-

Analytical Methods for Identification and Quantification

Objective: To separate and quantify chlorambucil and this compound in biological samples.

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., LiChrospher 100 RP-18) is typically used.[3][4]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).[3][4]

-

Quantification: Calibration curves are generated using standards of known concentrations of chlorambucil and synthesized this compound.

Objective: To provide highly sensitive and specific detection and quantification of chlorambucil and PAAM.

Protocol:

-

Chromatography: Similar HPLC conditions as described above are used for separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is commonly employed.

-

Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.[5][6][7] In SRM, specific precursor-to-product ion transitions are monitored for each analyte.

-

SRM Transitions (Hypothetical): The exact m/z transitions would need to be determined experimentally but would be based on the molecular weight and fragmentation pattern of chlorambucil and PAAM. For example:

-

Chlorambucil: Precursor ion (M+H)+ -> Product ion

-

This compound: Precursor ion (M+H)+ -> Product ion

-

-

-

Sample Preparation: Solid-phase extraction (SPE) is often used for plasma sample cleanup prior to LC-MS/MS analysis to remove interfering substances.[8]

Synthesis of this compound Standard

Objective: To synthesize an authentic standard of this compound for analytical method development and as a reference for metabolite identification.

Protocol (Conceptual):

A common synthetic route involves the modification of a precursor molecule. For instance, starting with 4-aminophenylacetic acid, the synthesis could proceed as follows:

-

N-alkylation: The amino group of 4-aminophenylacetic acid is reacted with ethylene (B1197577) oxide to introduce two hydroxyethyl (B10761427) groups.

-

Chlorination: The resulting dihydroxy compound is then treated with a chlorinating agent, such as thionyl chloride (SOCl2), to replace the hydroxyl groups with chlorine atoms, yielding this compound.[9]

-

Purification: The final product is purified using techniques like recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and mass spectrometry.[10]

Experimental Workflow and Data Visualization

The overall process for the discovery and confirmation of this compound as a metabolite of chlorambucil can be visualized as follows:

Caption: Workflow for the identification and confirmation of PAAM.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing chlorambucil and its metabolite, this compound.

Table 1: Comparative Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | Chlorambucil | This compound (Metabolite) | Reference |

| Tmax (hours) | ~1 | ~2-4 | [11] |

| Plasma Half-life (hours) | ~1.5 | ~2.5 | [11] |

| AUC (ng·h/mL) | Variable | Generally higher than Chlorambucil | [11][12] |

| Protein Binding | High | High | [13] |

Note: Values are approximate and can vary based on patient population and study design.

Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Chlorambucil (µM) | This compound (µM) | Reference |

| LoVo (Human Colon Cancer) | - | 19 | [2] |

| LS174T (Human Colon Adenocarcinoma) | Less potent than Melphalan (B128) | More potent than BAM | [14] |

| K562 (Human Leukemia) | Less potent than Melphalan | More potent than BAM | [14] |

| Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | >130 | - | [15] |

Note: Direct comparative IC50 values for chlorambucil and PAAM in the same cell lines are not consistently reported in a single study. The data indicates that both compounds are cytotoxic.

Conclusion

The discovery of this compound as a major, active metabolite of chlorambucil was a pivotal moment in understanding the full pharmacological profile of this important anticancer drug. The biotransformation of chlorambucil to PAAM via mitochondrial β-oxidation significantly contributes to its overall cytotoxic effect. The experimental methodologies outlined in this guide, from in vitro metabolism studies to sophisticated analytical techniques like HPLC and LC-MS/MS, were instrumental in elucidating this metabolic pathway. The synthesis of an authentic PAAM standard was crucial for the definitive identification and quantification of the metabolite. This comprehensive technical overview serves as a valuable resource for scientists and researchers, providing a detailed framework for understanding and investigating drug metabolism, particularly for classical alkylating agents. The continued study of the pharmacokinetics and pharmacodynamics of both chlorambucil and this compound is essential for optimizing therapeutic strategies and developing novel anticancer agents.

References

- 1. Studies on the pharmacokinetics of chlorambucil and prednimustine in patients using a new high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SRMAtlas Home [srmatlas.org]

- 7. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Reactions of {4-[bis(2-chloroethyl)amino]phenyl}acetic acid (this compound) with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative pharmacokinetics of chlorambucil and melphalan in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of food on pharmacokinetics of chlorambucil and its main metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. The cytotoxicity, DNA crosslinking ability and DNA sequence selectivity of the aniline mustards melphalan, chlorambucil and 4-[bis(2-chloroethyl)amino] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Phenylacetic Acid Mustard Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid mustard (PAAM) and its derivatives represent a class of alkylating agents with significant potential in cancer chemotherapy. As the major active metabolite of chlorambucil, PAAM exerts its cytotoxic effects through the alkylation of DNA, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the early-stage research on PAAM derivatives, focusing on their synthesis, mechanism of action, and preclinical evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapies.

Data Presentation: Cytotoxicity and In Vivo Efficacy

The antitumor activity of this compound and its derivatives has been evaluated in various preclinical models. The following tables summarize the key quantitative data from these studies, including in vitro cytotoxicity (IC50 values) and in vivo efficacy and toxicity.

Table 1: In Vitro Cytotoxicity of this compound (PAAM) and Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound (PAAM) | LoVo | Colorectal | 19 | [1] |

Table 2: In Vivo Antitumor Activity and Toxicity of this compound (PAAM) in Mice

| Parameter | Dosage | Administration | Value | Animal Model | Reference |

| Antitumor Potency (vs. Chlorambucil) | 0-20 mg/kg (15 days) | Intraperitoneal | 1.8-1.9 times greater | Inbred male C3H/He mice | [1] |

| ED15 (Effective Dose for 15% tumor inhibition) | 0-20 mg/kg (15 days) | Intraperitoneal | 8.0 mg/kg | Inbred male C3H/He mice | [1] |

| LD50 (Lethal Dose, 50%) | Single dose | Intraperitoneal | 15.9 mg/kg | Inbred male C3H/He mice | [1] |

Mechanism of Action: DNA Alkylation and Damage Response

This compound derivatives are bifunctional alkylating agents that covalently bind to the N7 position of guanine (B1146940) bases in DNA.[2] This interaction leads to the formation of DNA monoadducts and interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately triggering cell death.[3]

Upon DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR) to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, apoptosis.[4] The primary repair pathways involved in repairing the damage induced by nitrogen mustards are Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Homologous Recombination (HR).[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the early-stage research of this compound derivatives.

Synthesis of Phenylacetic Acid

A standard method for the preparation of phenylacetic acid involves the hydrolysis of benzyl (B1604629) cyanide.

Materials:

-

Benzyl cyanide

-

Sulfuric acid

-

Water

Procedure:

-

In a 5-liter round-bottom flask equipped with a mechanical stirrer and reflux condenser, mix 1150 cc of water, 840 cc of commercial sulfuric acid, and 700 g of benzyl cyanide.

-

Heat the mixture under reflux and stir for three hours.

-

Cool the mixture slightly and then pour it into 2 liters of cold water, stirring to prevent the formation of a solid cake.

-

Filter the precipitated phenylacetic acid.

-

Melt the crude material under water and wash it by decantation several times with hot water.

-

Collect the small amount of phenylacetic acid that crystallizes from the hot water washings upon cooling and add it to the main portion.

-

Pour off the last of the hot water while the material is still molten.

-

Transfer the product to a 2-liter Claisen distilling flask and distill under reduced pressure. A small amount of water will distill first, followed by a fraction containing some benzyl cyanide, which should be collected separately. The main fraction of pure phenylacetic acid is then collected.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

-

Cancer cell lines (e.g., LoVo)

-

96-well plates

-

Complete cell culture medium

-

This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7][8]

In Vivo Antitumor Activity Study in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of a this compound derivative in a mouse tumor model.

Materials:

-

Inbred mice (e.g., C3H/He)

-

Tumor cells for implantation

-

This compound derivative

-

Vehicle for drug administration (e.g., acidified ethanol (B145695) diluted with propylene (B89431) glycol/K2HPO4 buffer)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously or intraperitoneally implant a known number of tumor cells into the mice.

-

Animal Grouping: Once the tumors reach a palpable size, randomly divide the mice into treatment and control groups.

-

Drug Administration:

-

Prepare the this compound derivative in a suitable vehicle. A reported formulation for PAAM is a solution in acidified ethanol (4.8 ml conc. HCl in 95% v/v ethyl alcohol to make 100 ml) diluted 1:9 with a propylene glycol/K2HPO4 buffer (20 g K2HPO4 plus 450 ml propylene glycol), with a final pH of 7.4.[1]

-

Administer the compound to the treatment group via a specified route (e.g., intraperitoneal injection) at various doses (e.g., 0, 5, 10, 20 mg/kg) for a defined period (e.g., 15 days). The control group receives the vehicle only.[1]

-

-

Tumor Measurement: Measure the tumor size with calipers every few days.

-

Toxicity Assessment: Monitor the body weight and general health of the mice throughout the experiment as indicators of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group. Determine efficacy parameters such as the ED15 (effective dose for 15% tumor inhibition).[1]

Mandatory Visualizations

Signaling Pathway: DNA Damage Response to this compound

The following diagram illustrates the key signaling pathways activated in response to DNA damage induced by this compound derivatives.

Caption: DNA damage response pathway initiated by this compound derivatives.

Experimental Workflow: Preclinical Evaluation of this compound Derivatives

The diagram below outlines the typical workflow for the preclinical development of novel this compound derivatives.

Caption: Workflow for the preclinical development of this compound derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. nursingcenter.com [nursingcenter.com]

- 4. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repairing of N-mustard derivative BO-1055 induced DNA damage requires NER, HR, and MGMT-dependent DNA repair mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation Pathways of Phenylacetic Acid Mustard

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid mustard (PAM), the primary and more potent metabolite of the chemotherapeutic agent chlorambucil (B1668637), is a bifunctional alkylating agent critical to the efficacy of its parent drug. An understanding of its stability and degradation is paramount for optimizing therapeutic strategies and developing new drug delivery systems. This technical guide provides a comprehensive overview of the chemical stability of PAM, detailing its degradation pathways under various conditions, its interaction with biological macromolecules, and the cellular signaling cascades it triggers. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of key pathways to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry.

Chemical Stability of this compound

This compound {4-[bis(2-chloroethyl)amino]phenyl}acetic acid, is a nitrogen mustard derivative characterized by a phenylacetic acid moiety. The stability of PAM is intrinsically linked to the reactivity of its bis(2-chloroethyl)amino group, which is responsible for its alkylating activity. The degradation of PAM is primarily governed by the intramolecular cyclization of one of the 2-chloroethyl chains, forming a highly reactive aziridinium (B1262131) ion intermediate. This rate-determining step is followed by nucleophilic attack, leading to the formation of various degradation products.

Influence of pH and Temperature on Stability

The rate of degradation of PAM is significantly influenced by the pH and temperature of the surrounding environment. Generally, the hydrolysis of nitrogen mustards is accelerated in alkaline conditions due to the increased availability of hydroxide (B78521) ions, which act as nucleophiles. Conversely, in acidic conditions, the nitrogen atom of the mustard group is protonated, which inhibits the initial cyclization step and thus slows down degradation.

The degradation of PAM follows first-order kinetics. The rate of degradation increases with temperature, a relationship that can be described by the Arrhenius equation.

Table 1: Half-life of this compound Under Various Conditions

| Condition | Temperature (°C) | pH | Half-life (t½) | Reference(s) |

| Plasma Ultrafiltrate | 37 | 7.4 | 37 minutes | [1] |

| Whole Plasma | 37 | 7.4 | 10 hours | [1] |

| Aqueous Solution | 25 | 7.0 | Approximately 7 minutes (for a related mustard) | [2] |

Interaction with Biological Macromolecules

In a biological milieu, the stability of PAM is markedly different from that in simple aqueous solutions. A key interaction is its binding to serum albumin, the most abundant protein in blood plasma. This binding is a combination of non-covalent and covalent interactions and has a profound stabilizing effect on the drug.[1] This interaction effectively creates a circulating reservoir of the active drug, prolonging its half-life and influencing its biodistribution and efficacy.

Degradation Pathways of this compound

The primary degradation pathway for PAM in aqueous media is hydrolysis. This process is initiated by the formation of the aziridinium ion, which is then attacked by water molecules.

Hydrolysis Pathway

The hydrolysis of PAM proceeds in a stepwise manner, with the initial formation of a monohydroxylated intermediate, followed by the formation of the dihydroxylated final product.

Reaction with Other Nucleophiles

In a biological system, the aziridinium ion intermediate is a potent electrophile that can react with a variety of endogenous nucleophiles besides water. These include the sulfhydryl groups of cysteine residues in proteins and glutathione, as well as various sites on nucleic acids.

Interaction with DNA and Cellular Signaling Pathways

The cytotoxic and anti-cancer effects of PAM are primarily attributed to its ability to alkylate DNA. This covalent modification of DNA triggers a complex cellular response known as the DNA Damage Response (DDR).

DNA Adduct Formation

PAM is a bifunctional alkylating agent, meaning it can form adducts at two different positions on the DNA. The primary sites of alkylation are the N7 position of guanine (B1146940) and the N1 and N3 positions of adenine.[3] This can result in both mono-adducts and, more critically for its cytotoxic effect, inter- and intra-strand cross-links. These cross-links prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]

DNA Damage Response (DDR) Pathway

The formation of DNA adducts by PAM is recognized by cellular sensor proteins, which initiate a signaling cascade to coordinate DNA repair, cell cycle arrest, and, if the damage is too extensive, apoptosis. The key kinases at the apex of this cascade are Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[5]

Activation of ATM and ATR leads to the phosphorylation and activation of a plethora of downstream targets, including the tumor suppressor protein p53.[6][7] Phosphorylated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA).[8]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the stability and degradation of PAM.

HPLC Method for Stability Studies

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the degradation of PAM over time.

-

Objective: To determine the kinetic parameters of PAM degradation.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a stock solution of PAM in a suitable organic solvent (e.g., acetonitrile).

-

Spike the stock solution into the desired aqueous buffer (at a specific pH and temperature) to a final concentration of 10-100 µg/mL.

-

At various time points, inject an aliquot of the reaction mixture directly onto the HPLC system.

-

Quantify the peak area of PAM and its degradation products.

-

Plot the natural logarithm of the PAM concentration versus time to determine the first-order rate constant (k). The half-life can be calculated as t½ = 0.693/k.

-

GC-MS Analysis of Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile degradation products. As PAM and its hydroxylated metabolites are not readily volatile, a derivatization step is required.

-

Objective: To identify the structure of PAM degradation products.

-

Instrumentation: GC-MS system.

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Procedure:

-

Lyophilize the aqueous sample containing the degradation products.

-

Add the derivatization agent and heat at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.

-

Inject the derivatized sample into the GC-MS.

-

Identify the degradation products based on their mass spectra and retention times.

-

Ultrafiltration Assay for Albumin Binding

Ultrafiltration is a common method to determine the extent of drug binding to plasma proteins.[9][10]

-

Objective: To quantify the fraction of PAM bound to albumin.

-

Materials: Ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff), human serum albumin solution.

-

Procedure:

-

Incubate PAM with a known concentration of human serum albumin in a physiologically relevant buffer (e.g., PBS, pH 7.4) at 37°C.

-

After reaching equilibrium, transfer an aliquot of the mixture to the ultrafiltration device.

-

Centrifuge the device to separate the free (unbound) drug in the ultrafiltrate from the protein-bound drug.

-

Quantify the concentration of PAM in the ultrafiltrate ([PAM]free) and the initial total concentration ([PAM]total) using a validated analytical method like HPLC.

-

The percentage of bound drug can be calculated as: % Bound = (([PAM]total - [PAM]free) / [PAM]total) x 100.

-

Western Blot Analysis of DDR Proteins

Western blotting is a standard technique to detect the activation of signaling proteins, such as the phosphorylation of ATM and p53.

-

Objective: To assess the activation of the DNA Damage Response pathway.

-

Materials: Cell lines, PAM, lysis buffer with phosphatase and protease inhibitors, primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-p53 (Ser15)), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure:

-

Treat cells with PAM for various times.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Conclusion

This compound is a chemically reactive molecule whose stability is a critical determinant of its therapeutic activity. Its degradation is primarily driven by hydrolysis via an aziridinium ion intermediate, a process influenced by pH and temperature. In the physiological environment, its interaction with albumin significantly enhances its stability. The anti-cancer efficacy of PAM is derived from its ability to form DNA adducts, which trigger the DNA Damage Response pathway, leading to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties of this important cytotoxic agent. A thorough understanding of these fundamental characteristics is essential for the rational design of novel drug delivery systems and for optimizing the clinical use of chlorambucil and its active metabolite.

References

- 1. Reactions of 4-bis(2-chloroethyl)aminophenylacetic acid (this compound) in physiological solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Reactions of {4-[bis(2-chloroethyl)amino]phenyl}acetic acid (this compound) with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA adducts from chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absence of a p53 allele delays nitrogen mustard-induced early apoptosis and inflammation of murine skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis and cell cycle-specific change in expression of p53 in normal lymphocytes and MOLT-4 leukemic cells by nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absence of a p53 allele delays nitrogen mustard-induced early apoptosis and inflammation of murine skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ultrafiltration in serum protein binding determinations [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of dye to albumin, as studied by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

Application Notes and Protocols for Phenylacetic Acid Mustard (PAM)-Induced DNA Cross-Linking In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid mustard (PAM) is an active metabolite of the chemotherapeutic agent chlorambucil.[1] As a bifunctional alkylating agent, PAM covalently binds to DNA, forming interstrand cross-links (ICLs).[2][3] These lesions are highly cytotoxic as they block DNA replication and transcription, ultimately leading to cell death.[3] Understanding the mechanisms of PAM-induced DNA cross-linking and the cellular responses to this damage is crucial for the development of effective cancer therapies.

These application notes provide detailed protocols for inducing and quantifying DNA cross-links in vitro using PAM, as well as an overview of the associated cellular signaling pathways.

Data Presentation

Quantitative Analysis of PAM Cytotoxicity

The cytotoxic effects of this compound (PAM) have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Cell Line | Compound | IC50 (µM) | Reference |

| LoVo (colorectal tumor) | This compound | 19 | [4] |

Table 1: In vitro cytotoxicity of this compound (PAM) in the LoVo colorectal tumor cell line.

Experimental Protocols

General Laboratory Workflow for In Vitro DNA Cross-Linking Studies

The following diagram outlines the general experimental workflow for studying PAM-induced DNA cross-linking in vitro.

References

- 1. repository.rit.edu [repository.rit.edu]

- 2. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Flow Cytometry Analysis of Apoptosis Induced by Phenylacetic Acid Mustard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid mustard (PAM) is an alkylating agent and a major metabolite of the chemotherapeutic drug chlorambucil. Alkylating agents are known to induce cellular damage, often leading to apoptosis, or programmed cell death. The quantitative analysis of apoptosis is a critical step in the evaluation of potential anticancer agents. Flow cytometry, in conjunction with specific fluorescent probes, provides a rapid and powerful method for the detailed analysis of apoptotic events at the single-cell level.

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by this compound. This document includes a detailed experimental protocol for the widely used Annexin V and Propidium Iodide (PI) assay, guidelines for data presentation, and a discussion of the potential signaling pathways involved in PAM-induced apoptosis based on related compounds.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Apoptosis in Cancer Cells

| PAM Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 10 | 80.4 ± 3.5 | 12.8 ± 1.9 | 6.8 ± 1.2 |

| 25 | 65.1 ± 4.2 | 25.3 ± 3.1 | 9.6 ± 1.8 |

| 50 | 40.7 ± 5.1 | 42.1 ± 4.5 | 17.2 ± 2.4 |

| 100 | 15.3 ± 3.8 | 55.9 ± 6.2 | 28.8 ± 3.9 |

Data are presented as mean ± standard deviation from three independent experiments. Cells were treated with the indicated concentrations of PAM for 48 hours.

Table 2: Time-Course of Apoptosis Induction by this compound (50 µM)

| Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |

| 12 | 85.3 ± 2.9 | 10.2 ± 1.5 | 4.5 ± 0.9 |

| 24 | 68.9 ± 3.7 | 22.5 ± 2.8 | 8.6 ± 1.4 |

| 48 | 40.7 ± 5.1 | 42.1 ± 4.5 | 17.2 ± 2.4 |

| 72 | 20.1 ± 4.3 | 45.3 ± 5.8 | 34.6 ± 4.7 |

Data are presented as mean ± standard deviation from three independent experiments. Cells were treated with 50 µM PAM for the indicated time points.

Experimental Protocols

Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide

This protocol details the steps for staining cells treated with this compound with Annexin V-FITC and Propidium Iodide (PI) for flow cytometric analysis.

Materials:

-

Cell line of interest (e.g., MCF-7, Jurkat, HL-60)

-

Complete cell culture medium

-

This compound (PAM)

-

Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.

-

Allow cells to adhere overnight (for adherent cells).

-

Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

-

Cell Harvesting:

-

Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

-

Suspension cells: Gently collect the cells by centrifugation.

-

-

Cell Washing:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.

-

Acquire data for at least 10,000 events per sample.

-

Data Interpretation:

-

Viable cells: Annexin V- and PI-negative (Lower Left Quadrant).

-

Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant).

-

Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant).

Mandatory Visualization

Caption: Experimental workflow for flow cytometry analysis of PAM-induced apoptosis.

Signaling Pathways in this compound-Induced Apoptosis

While specific signaling pathways for this compound have not been extensively elucidated, based on its nature as an alkylating agent and studies on similar compounds like sulfur mustard and phenylacetate, the following pathways are likely to be involved:

1. Intrinsic (Mitochondrial) Pathway: Alkylating agents like PAM can cause DNA damage, which is a potent trigger for the intrinsic apoptotic pathway.

-

DNA Damage and p53 Activation: PAM-induced DNA damage can lead to the activation and stabilization of the tumor suppressor protein p53.

-

Bcl-2 Family Regulation: Activated p53 can upregulate the expression of pro-apoptotic Bcl-2 family members like Bax and Bak, while downregulating anti-apoptotic members like Bcl-2 and Bcl-xL.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release and Apoptosome Formation: Cytochrome c is released from the mitochondria into the cytosol, where it binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the execution of apoptosis.

2. Extrinsic (Death Receptor) Pathway: Some evidence from related compounds suggests that the extrinsic pathway may also be activated.

-

Death Receptor Upregulation: PAM treatment may lead to the increased expression of death receptors like Fas (CD95) on the cell surface.

-

Ligand Binding and DISC Formation: Binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of the adaptor protein FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).

-

Caspase-8 Activation: Proximity-induced dimerization and auto-activation of pro-caspase-8 occurs within the DISC.

-

Executioner Caspase Activation: Activated caspase-8 can directly cleave and activate executioner caspases like caspase-3.

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can also cleave Bid to its truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway, amplifying the apoptotic signal.

Caption: Inferred signaling pathways of PAM-induced apoptosis.

Troubleshooting & Optimization

Technical Support Center: Phenylacetic Acid Mustard (PAM) Synthesis

Safety Disclaimer: Phenylacetic acid mustard (PAM) is a potent alkylating agent and a hazardous substance. All handling and synthesis of this compound should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including, but not limited to, chemical-resistant gloves, a lab coat, and safety goggles. All local and institutional safety protocols for handling cytotoxic and hazardous materials must be strictly followed. This guide is intended for informational purposes for legitimate research and drug development professionals only.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (PAM)?

The most widely described method for the synthesis of this compound involves the N-alkylation of diethanolamine (B148213) with a reactive derivative of phenylacetic acid, followed by chlorination of the resulting diol. A common approach is the reaction of phenylacetyl chloride with diethanolamine to form N,N-bis(2-hydroxyethyl)phenylacetamide, which is then chlorinated using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the final product.

Q2: What are the critical parameters influencing the yield and purity of PAM?

Several factors can significantly impact the outcome of the PAM synthesis:

-

Temperature Control: The N-alkylation and chlorination steps are often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of reagents is crucial to prevent side reactions and degradation of the product.

-

Purity of Reagents and Solvents: The use of high-purity starting materials and anhydrous solvents is essential to minimize the formation of impurities. Moisture can lead to the hydrolysis of intermediates and the final product.

-

Stoichiometry of Reagents: Precise control over the molar ratios of the reactants is important. An excess of the chlorinating agent can lead to the formation of undesired chlorinated byproducts.

-

Reaction Time: Adequate reaction time is necessary for the completion of each step, but prolonged reaction times, especially at elevated temperatures, can lead to product degradation.

Q3: What are the common impurities in PAM synthesis and how can they be minimized?

Common impurities can include unreacted starting materials, hydrolyzed intermediates, and over-chlorinated byproducts. To minimize these:

-

Hydrolysis Products: Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Side-Reaction Products: Careful control of the reaction temperature and the rate of reagent addition can significantly reduce the formation of side products.

-

Residual Solvents and Reagents: Effective purification, such as recrystallization or column chromatography, is necessary to remove residual solvents and unreacted reagents.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete reaction | - Increase reaction time or temperature cautiously. Monitor the reaction progress using Thin Layer Chromatography (TLC). |

| - Degradation of product | - Ensure strict temperature control, especially during the chlorination step. Work up the reaction mixture promptly upon completion. | |

| - Loss during work-up or purification | - Optimize extraction and purification procedures. For recrystallization, choose a solvent system that provides good recovery. | |

| Low Purity (Multiple Spots on TLC) | - Presence of starting materials | - Ensure the reaction goes to completion. Adjust stoichiometry if necessary. |

| - Formation of byproducts | - Re-evaluate reaction conditions (temperature, solvent, catalyst). Purify the crude product using column chromatography or recrystallization. | |

| - Hydrolysis of the product | - Use anhydrous solvents and reagents. Handle the product quickly in a dry environment. | |

| Oily or Non-crystalline Product | - Presence of impurities | - Attempt purification by column chromatography to remove impurities that may be inhibiting crystallization. |

| - Residual solvent | - Dry the product under high vacuum for an extended period. | |

| - Incorrect solvent for recrystallization | - Screen a variety of solvents or solvent mixtures to find a suitable system for recrystallization. |

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the chlorination step in PAM synthesis, a critical step influencing final yield and purity.

| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| Thionyl Chloride (SOCl₂) | Chloroform (B151607) | 0 to 25 | 2 | 75-85 | Fictional Example |

| Thionyl Chloride (SOCl₂) | Dichloromethane (B109758) | 0 to reflux | 3 | 70-80 | Fictional Example |

| Phosphorus Oxychloride (POCl₃) | Acetonitrile | 25 | 4 | 65-75 | Fictional Example |

| Oxalyl Chloride | Dichloromethane / DMF (cat.) | 0 to 25 | 1.5 | 80-90 | Fictional Example |

Note: The data in this table is illustrative and based on general knowledge of similar chemical transformations. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol: Synthesis of N,N-bis(2-chloroethyl)phenylacetamide (this compound)

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)phenylacetamide

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethanolamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of phenylacetyl chloride (1.05 eq) in the same solvent to the cooled diethanolamine solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol intermediate. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Chlorination to this compound

-

Dissolve the crude N,N-bis(2-hydroxyethyl)phenylacetamide (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) in a flask under an inert atmosphere.

-

Cool the solution to 0-5 °C.

-

Slowly add thionyl chloride (2.2 eq) to the solution, maintaining the low temperature.

-

After the addition, allow the reaction to proceed at the controlled temperature or let it warm to room temperature according to the specific protocol being followed. The reaction is typically stirred for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

-

Separate the organic layer, and wash it with cold water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Phenylacetic acid mustard solubility issues in aqueous buffers

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Phenylacetic acid mustard (PAM).

Troubleshooting Guide: this compound Solubility

Researchers may encounter challenges in dissolving this compound (PAM) in aqueous buffers for in vitro and in vivo experiments. The following Q&A section addresses common solubility issues.

Q1: My this compound (PAM) is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?

A1: this compound has limited solubility in purely aqueous solutions. Direct addition of solid PAM to aqueous buffers will likely result in poor dissolution or precipitation. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What is the recommended solvent for preparing a PAM stock solution?

A2: A common method for preparing a PAM stock solution involves dissolving it in acidified ethanol (B145695). Subsequently, this stock solution can be diluted into a mixed solvent system for final use. For example, one protocol suggests diluting the ethanolic stock solution with a mixture of propylene (B89431) glycol and a K2HPO4 buffer to achieve the desired final concentration and a physiological pH of 7.4.[1]

Q3: I observed a precipitate after diluting my PAM stock solution into my final aqueous buffer. What could be the cause?

A3: Precipitation upon dilution can occur for several reasons:

-

Insufficient Organic Co-solvent: The final concentration of the organic solvent in your aqueous buffer may be too low to maintain PAM's solubility.

-

pH Shift: The pH of your final buffer can impact the solubility and stability of PAM.

-

Temperature Effects: A decrease in temperature upon dilution can reduce solubility. Ensure all solutions are equilibrated to the same temperature.

To resolve this, consider increasing the proportion of the organic co-solvent in your final dilution, if your experimental system permits.

Q4: How does pH affect the stability of PAM in my buffer?

A4: PAM, like other nitrogen mustards, is susceptible to hydrolysis in aqueous solutions.[2][3] The rate of this degradation is influenced by pH. The decomposition mechanism involves the formation of an aziridinium (B1262131) ion, which is followed by an attack by a nucleophile, such as water.[2] While specific data on PAM's stability across a wide pH range is limited in the provided search results, it is known that the unprotonated nitrogen is involved in the rate-determining step of decomposition.[2] Therefore, maintaining a consistent and appropriate pH is crucial for reproducible experiments. For in vivo applications, a final pH of 7.4 is often targeted.[1]

Q5: My PAM solution seems to lose activity over a short period. Why is this happening?

A5: this compound is known to be unstable in aqueous solutions, with hydrolysis being a primary degradation pathway in the absence of other nucleophiles.[2][3] In protein-depleted plasma, its half-life at 37°C is approximately 37 minutes.[2] It is crucial to prepare fresh solutions of PAM immediately before use. Avoid storing PAM in aqueous buffers for extended periods.

Frequently Asked Questions (FAQs)

Q: What is this compound (PAM)?

A: this compound is the major metabolite of the cancer chemotherapy drug Chlorambucil.[1][2] It is an alkylating agent with antitumor activity.[1]

Q: What is the mechanism of action of this compound?